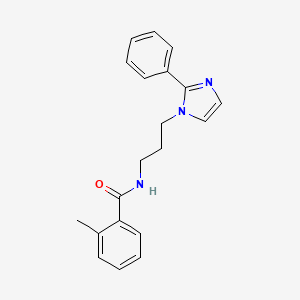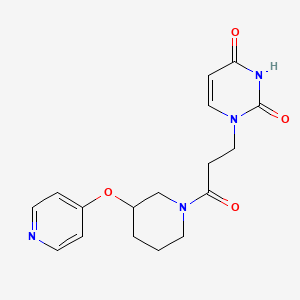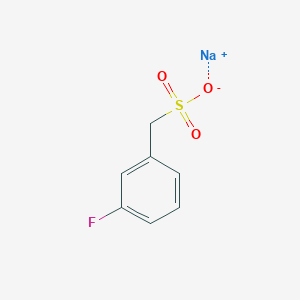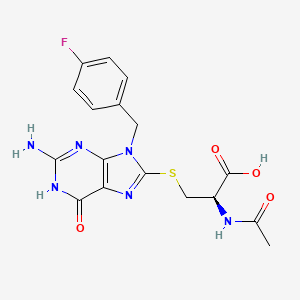![molecular formula C23H20F2N2O5 B2881724 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400083-07-0](/img/structure/B2881724.png)
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a novel feed additive . It belongs to a class of acidifiers and can reduce the number of microbes, especially pathogenic bacteria such as E. coli . This reduction in microbial count decreases the production of microbial metabolites, thereby reducing damage to the intestines .
Synthesis Analysis
The synthesis of this compound involves several steps . An efficient catalytic method for the synthesis of 2,2-difluoro-1,3-benzoxathioles (selenoles) from the reaction of o-bromophenols with trifluoromethanethiolates or selenolates is disclosed . Some of the title compounds exhibited excellent insecticidal activities .Molecular Structure Analysis
The molecular formula of the compound is C11H8F2O4 . The molecular weight is 242.18 . The structure includes a 2,2-difluoro-1,3-benzodioxol-5-yl group attached to a cyclopropane carboxylic acid .Physical And Chemical Properties Analysis
The compound is a solid with a density of 1.59±0.1 g/cm3 . It is soluble in chloroform, dichloromethane, and methanol . The compound has a boiling point of 331.1±42.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
A study by Tumosienė et al. (2019) involved the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which showed significant antioxidant activities. These compounds were tested for their ability to scavenge DPPH radicals and demonstrated enhanced antioxidant activity compared to ascorbic acid, suggesting potential for applications in mitigating oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Ordered Polymer Synthesis
Yu et al. (1999) described the synthesis of an ordered poly(amide−acylhydrazide−amide) through direct polycondensation. This process involved nonsymmetric monomers and showcased the feasibility of creating ordered polymers, which have applications in materials science for developing new materials with specific mechanical, thermal, or electrical properties (Yu, Seino, & Ueda, 1999).
Anti-Inflammatory Agents
Research by Moloney (2001) explored the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, aiming to develop novel molecules with potential anti-inflammatory properties. This study highlights the ongoing search for new therapeutic agents that can effectively manage inflammation (Moloney, 2001).
Luminescent Properties and Multi-stimuli-responsive Behavior
A study by Srivastava et al. (2017) reported on pyridyl substituted benzamides that exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds were characterized by their luminescent behavior in both solution and solid states, suggesting potential applications in the development of optical materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Design and Biological Activity Evaluation
Matada et al. (2021) synthesized and evaluated novel 1,3-benzoxazines that encompassed isoniazid for their antibacterial and antifungal activities. These compounds showed significant inhibition against various bacteria and fungi, illustrating the potential for developing new antimicrobial agents (Matada, Yernale, & Javeed, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(3-propan-2-yloxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O5/c1-14(2)30-17-6-3-5-16(12-17)26-21(28)18-7-4-10-27(22(18)29)13-15-8-9-19-20(11-15)32-23(24,25)31-19/h3-12,14H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVOPYAWBGDKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)


![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)
![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)

![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)